4-bromo-5-fluoro-1H-indole-2-carboxylic acid
Description
4-Bromo-5-fluoro-1H-indole-2-carboxylic acid (CAS: 1864058-23-0) is a halogenated indole derivative with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . The compound features a bromine atom at position 4 and a fluorine atom at position 5 on the indole core, with a carboxylic acid group at position 2. Key properties include:
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVVSSMXZCXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process may start with the preparation of a suitable indole precursor, followed by selective bromination and fluorination under controlled conditions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination might involve the use of fluorine gas or a fluorinating agent like Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of advanced purification methods like recrystallization and chromatography ensures the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed: The reactions yield various derivatives, including substituted indoles, oxides, and reduced forms, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the effectiveness of indole derivatives, including 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, as inhibitors of HIV integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a prime target for antiviral therapies.
- Mechanism of Action : The compound has been shown to inhibit the strand transfer activity of HIV integrase, with optimized derivatives achieving IC50 values as low as 0.13 μM, indicating strong inhibitory potential against the enzyme . The binding conformation analysis suggests that the indole core and carboxyl group play a significant role in chelating magnesium ions within the active site of the integrase, thereby blocking its function .
Enzyme Inhibition
Beyond its antiviral properties, this compound has been studied for its inhibitory effects on various enzymes:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is involved in tryptophan metabolism and immune regulation. Derivatives of indole-2-carboxylic acid have shown promising results in inhibiting IDO, with some compounds demonstrating micromolar activity . The introduction of specific substituents on the indole ring enhances binding affinity and inhibitory potency against IDO.
Peptide Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in peptide synthesis applications. Its high yield and effectiveness make it suitable for constructing complex molecular architectures needed in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as kinases or G-protein coupled receptors (GPCRs). The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of indole derivatives are highly sensitive to halogen positioning. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties
Key Observations:
- Positional Isomerism : Halogen positioning (e.g., 4-Br vs. 5-Br) alters electron density on the indole ring. For example, 4-bromo-5-fluoro substitution may increase acidity of the C2-carboxylic acid compared to 5-bromo-7-fluoro due to proximity effects .
- Functional Group Impact : The trifluoromethyl group in 5-bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid significantly elevates lipophilicity (logP ≈ 3.2 predicted) compared to the target compound’s fluorine (logP ≈ 2.5) .
Spectral and Analytical Data
Table 3: NMR and MS Data Comparison
- The fluorine atom in the target compound would deshield neighboring protons (e.g., H-3 indole) compared to non-fluorinated analogs, likely shifting δ to ~8.2–8.5 ppm .
- MS data for the target compound aligns with theoretical m/z (258.97 for [M+H]⁺), validated by isotopic patterns .
Biological Activity
4-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. Indole derivatives are well-known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound features a unique substitution pattern on the indole ring, which enhances its interaction with various biological targets. The presence of bromine and fluorine atoms contributes to its chemical reactivity, making it a candidate for further pharmacological exploration.
| Feature | Description |
|---|---|
| Molecular Formula | C10H7BrFNO2 |
| Molar Mass | Approximately 276.07 g/mol |
| Functional Groups | Carboxylic acid, halogen substituents |
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anticancer Activity : Indole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to indole-2-carboxylic acids have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest .
- Antimicrobial Properties : Similar indole derivatives have been evaluated for their antibacterial activity against pathogenic bacteria. The presence of halogen substituents is known to enhance the antibacterial potency of such compounds .
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated various indole derivatives, including those similar to this compound, against human leukemia cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents .
- Another research highlighted that modifications at specific positions on the indole ring significantly improved the inhibitory activity against cancer cell proliferation, emphasizing the importance of structural optimization in drug design .
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Indoles can act as enzyme inhibitors by binding to active sites and altering enzyme function. For example, some derivatives have been shown to inhibit HIV integrase by chelating essential metal ions within the enzyme's active site .
- Cell Cycle Modulation : Compounds similar to this compound have been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-bromo-5-fluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. For example, bromination of 5-fluoro-1H-indole derivatives can be achieved using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., acetic acid). Subsequent oxidation of the indole scaffold at the 2-position via KMnO₄ or RuO₄ yields the carboxylic acid group. Optimization includes:
- Temperature control (e.g., 0–5°C for bromination to avoid over-substitution).
- Solvent selection (polar aprotic solvents like DMF enhance reaction homogeneity).
- Catalytic use of Lewis acids (e.g., FeCl₃) to improve regioselectivity .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, CH₃COOH, 0°C | 60–75% |
| Oxidation | KMnO₄, H₂O, 80°C | 40–55% |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks:
- Indole NH proton at δ 11.2–12.5 ppm (broad singlet).
- Aromatic protons in the range δ 6.8–8.2 ppm, split due to Br/F substituents.
- Mass Spectrometry : ESI-MS (negative mode) typically displays [M-H]⁻ peaks at m/z 258–260 (isotopic pattern confirms Br).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves the planar indole core and substituent orientations. Hydrogen-bonding interactions between carboxylic acid groups aid in packing analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from substituent positioning or solvent effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with Cl) while keeping the carboxylic acid group intact.
- Solvent Screening : Test activity in polar vs. non-polar solvents to assess aggregation or solubility artifacts.
- Docking Simulations : Use computational models (e.g., AutoDock Vina) to predict binding modes to targets like kinase enzymes .
Q. What challenges arise in the X-ray crystallographic refinement of halogenated indole derivatives, and how can they be addressed?
- Methodological Answer : Heavy atoms (Br, F) cause electron density distortions. Mitigation strategies:
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve Br/F positions.
- Refinement Software : SHELXL allows anisotropic displacement parameter refinement for halogens.
- Twinned Data : For twinned crystals, apply the TWIN/BASF commands in SHELX to model overlapping lattices .
Q. How can regioselectivity issues during functionalization of this compound be controlled?
- Methodological Answer : The bromine atom at position 4 and fluorine at position 5 influence reactivity. To direct substitutions:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –COOH at position 2) to favor meta/para positions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at Br requires Pd(PPh₃)₄ and aryl boronic acids in THF/water (80°C). Fluorine’s electron-withdrawing effect enhances oxidative addition .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in different solvents?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. methanol) may stem from:
- Protonation State : The carboxylic acid group deprotonates in basic solvents, increasing solubility.
- H-Bonding Capacity : DMSO forms strong H-bonds with –COOH, enhancing solubility compared to alcohols.
- Experimental Validation : Perform UV-Vis spectroscopy at varying pH levels to quantify solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
